molecular formula C24H28N4O2S B2940821 4-methyl-N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide CAS No. 863558-79-6

4-methyl-N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide

Cat. No. B2940821
CAS RN: 863558-79-6
M. Wt: 436.57
InChI Key: PZYGLSHXUGZHRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide is a chemical compound that has shown potential in scientific research. It is commonly referred to as MPPEB and is a sulfonamide derivative. This compound has been the subject of several studies due to its unique properties, which make it useful in various fields of research.

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have synthesized various benzenesulfonamide derivatives, including structures similar to the mentioned compound, to explore their potential as pharmaceutical agents or materials with unique properties. For instance, the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists highlighted their potential application in preventing human HIV-1 infection. The synthesis involved multiple steps, starting from N-Benzyl-4-piperidone to produce novel compounds with potential drug development applications (Cheng De-ju, 2015).

Another study focused on the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, exploring their antimicrobial activity. This research highlights the potential of benzenesulfonamide derivatives in developing new antimicrobial agents (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019).

Prospective Ligands for Metal Coordination

Compounds with the benzenesulfonamide moiety have been studied for their potential as ligands in metal coordination. A study on N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide reported their molecular and supramolecular structures, offering insights into their use in designing coordination complexes with specific properties (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).

Potential Anti-Inflammatory and Anticancer Agents

Celecoxib derivatives, incorporating the benzenesulfonamide structure, were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies demonstrate the versatility of benzenesulfonamide derivatives in pharmaceutical development (Ş. Küçükgüzel, I. Coskun, et al., 2013).

Transfer Hydrogenation Catalysts

Benzenesulfonamide derivatives have also been explored in catalysis, such as in the base-free transfer hydrogenation of ketones. This research underscores the role of these compounds in developing more efficient and environmentally friendly catalytic processes (A. Ruff, C. Kirby, et al., 2016).

properties

IUPAC Name

4-methyl-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-20-9-11-23(12-10-20)31(29,30)26-19-24(21-6-5-13-25-18-21)28-16-14-27(15-17-28)22-7-3-2-4-8-22/h2-13,18,24,26H,14-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYGLSHXUGZHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.